N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide
Description
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclobutyl ring, an ethoxy group, a fluorine atom, and a hydroxybenzamide moiety, which contribute to its distinctive chemical behavior.
Properties
IUPAC Name |
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-2-18-10-6-9(7-10)15-13(17)11-4-3-8(14)5-12(11)16/h3-5,9-10,16H,2,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQPVMRCKGJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NC(=O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Fluorination: The fluorine atom is introduced through an electrophilic fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI).
Hydroxybenzamide Formation: The final step involves the coupling of the cyclobutyl ring with a hydroxybenzamide derivative under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclobutyl derivatives.
Scientific Research Applications
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as fibrosis and cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β signaling pathway, which is implicated in fibrotic diseases . This inhibition prevents the downstream effects of TGF-β signaling, thereby reducing fibrosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxycyclobutyl)-N-methyl-2-(6-oxopiperidin-2-yl)acetamide
- 2-(3-ethoxycyclobutyl)ethan-1-amine
- N-[2-(3-ethoxycyclobutyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Uniqueness
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom and the hydroxybenzamide moiety enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
